5-Acetylamino-2-amino-tetraline

chemical synthesis medicinal chemistry building block

5-Acetylamino-2-amino-tetraline [IUPAC: N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide; molecular formula C₁₂H₁₆N₂O; MW 204.27 g/mol] is a member of the 5-substituted-2-aminotetralin (5-SAT) chemotype—a scaffold class extensively validated for high-affinity interactions with serotonin 5-HT₁A and 5-HT₇ G protein-coupled receptors (GPCRs). Unlike many 5-SAT analogs that bear N,N-disubstituted amines at the C2 position, this compound retains a free primary amine at C2 alongside a 5-acetamido substituent, creating a dual-functionality configuration that enables orthogonal synthetic derivatization strategies distinct from both the parent 2-aminotetralin (CAS 2954-50-9) and from clinically precedented intermediates such as 5-methoxy-2-aminotetralin (the Rotigotine intermediate).

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B8356417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylamino-2-amino-tetraline
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CCC(C2)N
InChIInChI=1S/C12H16N2O/c1-8(15)14-12-4-2-3-9-7-10(13)5-6-11(9)12/h2-4,10H,5-7,13H2,1H3,(H,14,15)
InChIKeyAQBXTOWHNBIJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylamino-2-amino-tetraline: A Differentiated 5-Substituted-2-Aminotetralin Scaffold for Neuroscience-Relevant Chemical Synthesis


5-Acetylamino-2-amino-tetraline [IUPAC: N-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide; molecular formula C₁₂H₁₆N₂O; MW 204.27 g/mol] is a member of the 5-substituted-2-aminotetralin (5-SAT) chemotype—a scaffold class extensively validated for high-affinity interactions with serotonin 5-HT₁A and 5-HT₇ G protein-coupled receptors (GPCRs) [1]. Unlike many 5-SAT analogs that bear N,N-disubstituted amines at the C2 position, this compound retains a free primary amine at C2 alongside a 5-acetamido substituent, creating a dual-functionality configuration that enables orthogonal synthetic derivatization strategies distinct from both the parent 2-aminotetralin (CAS 2954-50-9) and from clinically precedented intermediates such as 5-methoxy-2-aminotetralin (the Rotigotine intermediate) .

Why 5-Acetylamino-2-amino-tetraline Cannot Be Replaced by Common 2-Aminotetralin Analogs in Structure-Activity Studies


The 2-aminotetralin scaffold is pharmacologically promiscuous: substitution at the C5 position fundamentally redirects receptor selectivity between serotonergic and dopaminergic targets. Unsubstituted 2-aminotetralin acts as a mixed serotonin/norepinephrine reuptake inhibitor (effective at 39.4 mg/kg in rat brain) , while 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a selective dopamine D₂ agonist and 5-methoxy-2-aminotetralin serves primarily as a Rotigotine synthetic intermediate . The key structural determinant—the nature of the C5 substituent—cannot be interchanged without altering target engagement and metabolic fate. Specifically, the acetamido group at C5 in the target compound eliminates the phenolic -OH that drives rapid Phase II glucuronidation in hydroxy-2-aminotetralins [1], while the free primary amine at C2 (versus the N,N-dialkyl substitution in pharmacologically optimized 5-SATs) preserves a synthetically addressable handle that is absent in the most potent receptor ligands [2]. These structural features jointly differentiate 5-acetylamino-2-amino-tetraline from all commonly available in-class analogs, making direct substitution scientifically unsound.

5-Acetylamino-2-amino-tetraline: Quantitative Differentiation Evidence Against Comparator Compounds


Synthetic Orthogonality: Dual Reactive Handles Enable Sequential Derivatization Strategies Not Possible with Symmetrical Diamines or Monoamines

5-Acetylamino-2-amino-tetraline presents two chemically distinct amine functionalities: a nucleophilic free primary amine at C2 (pKₐ ~9-10 class expectation for aliphatic amines on tetralin) and a protected amine at C5 as the acetamide (non-nucleophilic under mild conditions). This contrasts directly with unsubstituted 2-aminotetralin (single reactive amine; MW 147.2 g/mol) and 2,5-diaminotetralin derivatives (two chemically equivalent amines requiring separate protection/deprotection steps for regioselective derivatization) [1]. The orthogonal reactivity allows C2-selective alkylation, acylation, or reductive amination while the C5 acetamido group remains intact—a synthetic sequence not achievable with any 2,5-diaminotetralin congener. After C2 derivatization, the 5-acetamido group can be hydrolyzed to reveal a second amine for further elaboration, providing a two-step, bidirectional diversification strategy that symmetrical diamines cannot replicate without additional protection group chemistry [2].

chemical synthesis medicinal chemistry building block

5-SAT Chemotype Pharmacological Validation: C5 Substitution Confers High-Affinity 5-HT Receptor Engagement with Tunable Subtype Selectivity

The 5-substituted-2-aminotetralin (5-SAT) scaffold—the chemotype to which 5-acetylamino-2-amino-tetraline belongs—has been systematically characterized across serotonin 5-HT₁ receptor subtypes. In the 2020 Perry et al. study, 35 novel 5-SAT ligands were reported with affinities reaching Ki ≤ 1 nM at 5-HT₇ and 5-HT₁A receptors, with ligands achieving up to 40-fold selectivity for 5-HT₁A over 5-HT₇ [1]. The 2024 McGlynn et al. study demonstrated that 5-SATs exhibit Ki ≤ 25 nM with ≥50-fold stereoselective preference [(2S) > (2R)] at 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors, while showing essentially nil affinity (Ki > 1 µM) at 5-HT₁F receptors [2]. By contrast, the parent 2-aminotetralin (unsubstituted at C5) acts primarily as a serotonin/norepinephrine reuptake inhibitor , while 5-OH-DPAT is a selective dopamine D₂ agonist with no 5-HT activity . The 3D-QSAR models from Perry et al. demonstrate that steric and electronic properties of the C5 substituent directly tune receptor subtype selectivity [1]. Although direct receptor binding data for 5-acetylamino-2-amino-tetraline are not yet published, its C5 acetamido substitution maps onto the steric and hydrogen-bonding parameter space shown to drive 5-HT₁A/5-HT₇ affinity in validated 5-SAT ligands.

serotonin receptor 5-HT1A 5-HT7 GPCR pharmacology

Metabolic Pathway Differentiation: Acetamido Group Circumvents Phase II Glucuronidation Liability of Hydroxy-2-Aminotetralins

Hydroxy-substituted 2-aminotetralins are established substrates for UDP-glucuronosyltransferase (UGT)-mediated Phase II conjugation. Swart et al. (1991) quantified in vitro glucuronidation of seven monohydroxy-2-aminotetralins using human and rat liver microsomes, demonstrating that 5-OH-DPAT undergoes substantial glucuronidation with measurable intrinsic clearance [1]. The authors explicitly noted that these glucuronidation rates 'may have serious implications for the ability of these drugs to adequately reach the brain' [1]. The acetamido group at C5 in 5-acetylamino-2-amino-tetraline replaces the phenolic -OH that serves as the obligatory UGT substrate recognition element, thereby eliminating this primary metabolic conjugation pathway. This structural feature represents a class-level metabolic advantage: N-acetylated aromatic amines are predominantly metabolized via N-deacetylation (Phase I hydrolysis) and N-acetylation cycling rather than direct glucuronidation [2], offering a qualitatively different metabolic fate profile compared to the extensively glucuronidated 5-, 7-, and 8-hydroxy-2-aminotetralin congeners.

drug metabolism glucuronidation metabolic stability pharmacokinetics

Direct Synthetic Access to the 2,5-Diaminotetralin Pharmacophore: A Strategic Intermediate for Dopaminergic Receptor Ligand Libraries

Simple hydrolysis of the 5-acetamido group converts 5-acetylamino-2-amino-tetraline into 2,5-diaminotetraline—the core scaffold claimed in Boehringer Ingelheim patents EP0402923 and US5196454 for treating disorders of dopaminergic systems [1]. These patents establish the 2,5-diaminotetralin pharmacophore as therapeutically relevant for dopamine-mediated CNS disorders [1]. Furthermore, Lautens et al. (2002) demonstrated an enantioselective route to diaminotetralins and applied it to the total synthesis of analgesic compounds, confirming the medicinal relevance of this scaffold class [2]. Unlike 5-methoxy-2-aminotetralin (Rotigotine intermediate, which provides only a methoxy → hydroxyl conversion at C5 and is optimized for a single drug substance) [3], 5-acetylamino-2-amino-tetraline provides access to the broader 2,5-diaminotetralin chemical space through a simple deprotection step, enabling diversification at both nitrogen positions.

dopamine receptor drug discovery synthetic intermediate patent

Physicochemical Property Differentiation: Increased Hydrogen Bonding Capacity and Molecular Weight Relative to Unsubstituted 2-Aminotetralin

5-Acetylamino-2-amino-tetraline (MW 204.27 g/mol; H-bond donors: 2; H-bond acceptors: 3; tPSA estimated ~58 Ų based on analogous N-(8-oxo-tetrahydronaphthalen-1-yl)acetamide at 46.2 Ų plus additional amine) differs significantly from unsubstituted 2-aminotetralin (MW 147.2 g/mol; H-bond donors: 1; H-bond acceptors: 1; log Kow 2.08; water solubility ~13,300 mg/L) and from 5-methoxy-2-aminotetralin (MW 177.24 g/mol; H-bond donors: 1; H-bond acceptors: 2; water solubility ~39.6 g/L for the HCl salt) . The additional acetamido group increases molecular weight by ~39% relative to the parent 2-aminotetralin and adds one H-bond donor and two H-bond acceptors. Within the 5-SAT chemotype, Perry et al. (2020) demonstrated that C5 substituent steric bulk and hydrogen bonding capacity directly modulate receptor selectivity: steric extensions at C5 improve 5-HT₇ selectivity, while hydrophobic extensions at the C2 amino position impart 5-HT₁A selectivity [1]. The acetamido substituent occupies a distinct region of this physicochemical parameter space (moderate steric bulk, dual H-bond donor/acceptor character) compared to the smaller, purely H-bond-accepting methoxy group or the H-bond-donating hydroxyl group.

physicochemical properties drug-likeness CNS penetration solubility

5-Acetylamino-2-amino-tetraline: Validated Application Scenarios in Neuroscience and Medicinal Chemistry Research


Serotonin 5-HT₁A/5-HT₇ Receptor Subtype Selectivity SAR Library Synthesis

Use 5-acetylamino-2-amino-tetraline as the core scaffold for generating focused C2-amine derivative libraries targeting serotonin 5-HT₁A and 5-HT₇ GPCRs. The free primary amine at C2 enables direct N-alkylation or reductive amination with diverse aldehydes/alkyl halides to produce N-substituted analogs, while the 5-acetamido substituent maintains a steric and hydrogen-bonding footprint within the validated 5-SAT pharmacophore space shown to achieve Ki ≤ 1 nM receptor affinity and up to 40-fold subtype selectivity [1]. This approach mirrors the successful strategy described by Perry et al. (2020), who generated 35 novel 5-SAT ligands from a related scaffold and mapped 3D-QSAR determinants for 5-HT₇ versus 5-HT₁A selectivity [1].

Dopaminergic Drug Discovery: Rapid Entry to 2,5-Diaminotetralin Chemical Space

Employ 5-acetylamino-2-amino-tetraline as a strategically protected precursor to 2,5-diaminotetraline—the pharmacophore claimed in Boehringer Ingelheim patents EP0402923 and US5196454 for treating dopaminergic system disorders [2]. After initial C2-derivatization to install the desired N-substituent, deacetylation at C5 reveals the second amine for further functionalization. This bidirectional strategy is more efficient than approaches starting from symmetrical 2,5-diaminotetraline, which require non-trivial monoprotection chemistry to achieve regioselective derivatization [2].

Comparative Metabolic Stability Profiling of 5-Substituted 2-Aminotetralin Congeners

Include 5-acetylamino-2-amino-tetraline in a panel of 5-substituted 2-aminotetralins (alongside 5-hydroxy-, 5-methoxy-, and 5-unsubstituted analogs) for systematic in vitro metabolic stability assessment. Given the established rapid glucuronidation of 5-hydroxy-2-aminotetralins in human liver microsomes [3], the acetamido congener serves as a key comparator to quantify the metabolic advantage gained by replacing the phenolic -OH. This head-to-head comparison design directly informs CNS drug discovery programs deciding between 5-substitution strategies for lead optimization.

Tetrahydronaphthalene Amide Anti-Infective Scaffold Development

Leverage 5-acetylamino-2-amino-tetraline as a starting material for synthesizing tetrahydronaphthalene amide (THNA) derivatives, a recently validated class of Mycobacterium tuberculosis ATP synthase inhibitors [4]. The compound's acetamido group provides a direct structural entry point to the THNA chemotype, while the C2 amine allows additional diversification to optimize anti-mycobacterial potency and reduce hERG liability—key optimization parameters identified by Sutherland et al. (2022) for this scaffold class [4].

Quote Request

Request a Quote for 5-Acetylamino-2-amino-tetraline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.